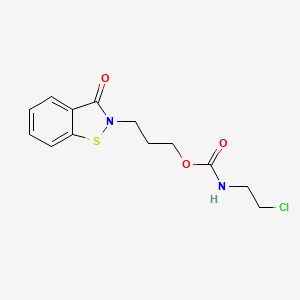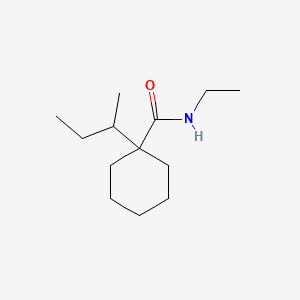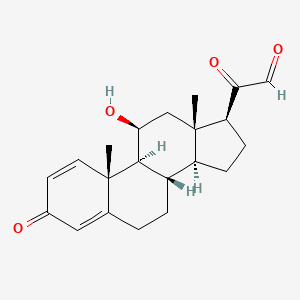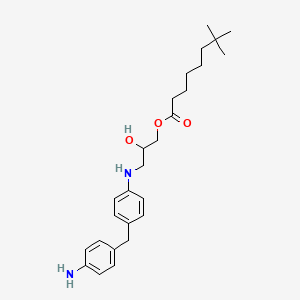
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo(221)hept-2-ylmethylene)butyraldehyde is a chemical compound with a unique bicyclic structureThe compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a methylene group and a butyraldehyde moiety, making it a versatile molecule for synthetic and research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde typically involves the reaction of bicyclo[2.2.1]hept-2-ene with butyraldehyde under specific conditions. One common method is the [2 + 2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often require the use of a catalyst, such as a transition metal complex, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Formation of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyric acid.
Reduction: Formation of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the butyraldehyde moiety.
Bicyclo[2.2.1]hept-5-en-2-ylmethylene)butyraldehyde: An isomer with a different position of the double bond.
Uniqueness
2-(Bicyclo(2.2.1)hept-2-ylmethylene)butyraldehyde is unique due to its combination of a bicyclic ring system and an aldehyde functional group.
Propiedades
Número CAS |
85392-36-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(2E)-2-(2-bicyclo[2.2.1]heptanylmethylidene)butanal |
InChI |
InChI=1S/C12H18O/c1-2-9(8-13)5-12-7-10-3-4-11(12)6-10/h5,8,10-12H,2-4,6-7H2,1H3/b9-5+ |
Clave InChI |
PVGOZETXXKMBJK-WEVVVXLNSA-N |
SMILES isomérico |
CC/C(=C\C1CC2CCC1C2)/C=O |
SMILES canónico |
CCC(=CC1CC2CCC1C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


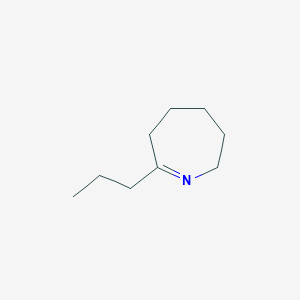

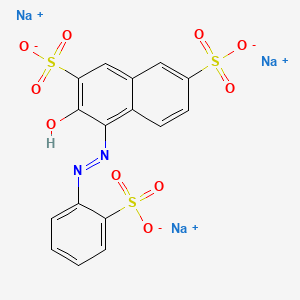
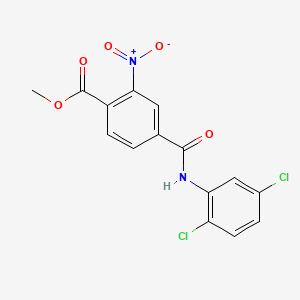
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)



